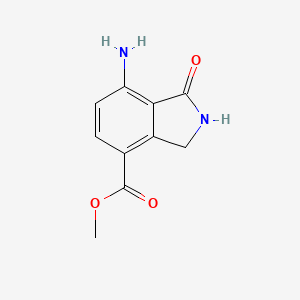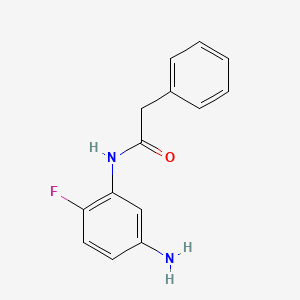
N-(5-amino-2-fluorophenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide” is a specialty product for proteomics research . It has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 .
Molecular Structure Analysis
The molecular formula of “N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide” is C15H15FN2O2 . The molecular weight is 274.3 .
Physical and Chemical Properties Analysis
The molecular weight of “N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide” is 274.3 . The predicted melting point is 187.68°C, the predicted boiling point is 498.32°C at 760 mmHg, the predicted density is 1.28 g/cm3, and the predicted refractive index is n20D 1.62 .
Scientific Research Applications
Antioxidant and Radical Scavenging Activities N-(5-amino-2-fluorophenyl)-2-phenylacetamide and its derivatives demonstrate significant antioxidant properties. For instance, 5-Aminosalicylate, a closely related compound, acts as a potent inhibitor of lipid peroxidation, showcasing strong radical scavenging activity, particularly effective against peroxyl radicals in the aqueous phase. This suggests that this compound derivatives could exhibit similar antioxidant activities, potentially stabilizing phenoxyl radicals and acting as chain-breaking antioxidants (Dinis, Maderia, & Almeida, 1994).
Enzymatic Activity and Metabolism Research on human arylacetamide deacetylase (AADAC) highlights its role in the hydrolysis of certain drugs, indirectly implicating this compound derivatives in similar metabolic pathways. AADAC's specific expression in the liver suggests a potential role for this compound in influencing drug metabolism and hepatotoxicity, possibly through its involvement in enzymatic hydrolysis processes (Watanabe et al., 2009).
Antibody Production Against Toxic Chemicals In efforts to combat poisoning and potential terrorist threats, the development of specific antibodies to small and highly toxic chemicals is crucial. The design of haptens with this compound structure, aiming to expose the fluorine or amino groups, has led to the successful generation of monoclonal antibodies. This demonstrates the compound's utility in developing rapid diagnostic tools and potential treatments for poisoning by similarly structured toxicants (Yang et al., 2020).
Anticancer and Neuroprotective Activities Derivatives of this compound, such as FABT, have shown promising results in inhibiting the proliferation of various tumor cells, including those derived from the nervous system and peripheral cancers. Besides anticancer effects, these compounds have demonstrated a trophic effect on neuronal cell cultures without impacting the viability of normal cells, highlighting their potential for neuroprotective applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Serotonin Receptor Studies in Alzheimer's Disease The selective serotonin 1A molecular imaging probe, structurally similar to this compound, has been used to study receptor densities in Alzheimer's disease patients. This suggests potential applications of this compound derivatives in neurological research, particularly in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBKPYNSGAUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)
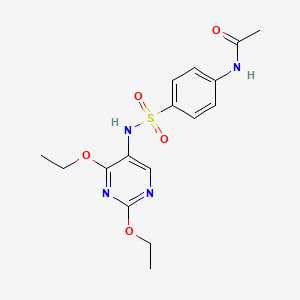
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)
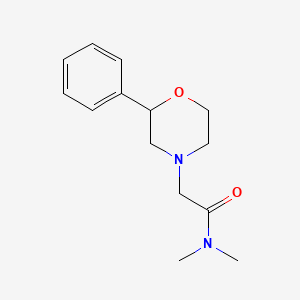
![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)
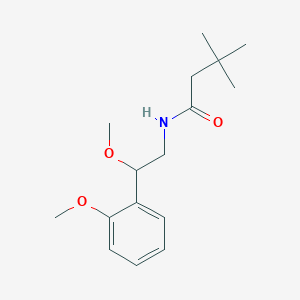
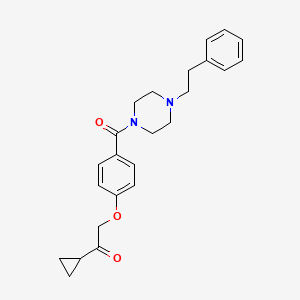

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)
![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)

